![molecular formula C8H7BrFNO2 B1391433 Methyl 4-Amino-3-bromo-5-fluorobenzoate CAS No. 1123171-91-4](/img/structure/B1391433.png)
Methyl 4-Amino-3-bromo-5-fluorobenzoate
Overview
Description
“Methyl 4-Amino-3-bromo-5-fluorobenzoate” is a chemical compound with the CAS Number: 1123171-91-4 . It has a molecular weight of 248.05 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 4-Amino-3-bromo-5-fluorobenzoate” is1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 4-Amino-3-bromo-5-fluorobenzoate” is a solid at room temperature .Scientific Research Applications
Synthesis Optimization
Methyl 2-amino-5-fluorobenzoate, a related compound, has been synthesized through nitrification, esterification, and hydronation using 3-fluorobenzoic acid as a raw material. This synthesis has been optimized to achieve a high yield of 81% and confirmed by various analytical methods, showcasing the potential of similar compounds in chemical synthesis and research (Yin Jian-zhong, 2010).
Photochemical Properties for Therapy
Research has explored the photochemical properties of certain benzoate derivatives. One study focused on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, noting its high singlet oxygen quantum yield. These properties are particularly relevant for photodynamic therapy applications in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Fluorescent Sensor Development
A fluorogenic chemosensor based on o-aminophenol and incorporating elements of methyl 3,5-bis((E)-benzylidene)amino)-4-hydroxybenzoate has been developed. This sensor shows high selectivity and sensitivity toward Al3+ ions, even in the presence of other metal ions. It also has potential applications in bio-imaging, particularly in detecting Al3+ in human cervical cancer cell lines (Xingpei Ye et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.19, which may influence its distribution within the body .
Action Environment
It is recommended to store the compound under inert gas at 2–8 °c . It is also important to note that the compound’s action may be influenced by various factors such as pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
methyl 4-amino-3-bromo-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDASOBRMXWNFNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672541 | |
Record name | Methyl 4-amino-3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Amino-3-bromo-5-fluorobenzoate | |
CAS RN |
1123171-91-4 | |
Record name | Methyl 4-amino-3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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